![molecular formula C34H32N4O4-2 B1241031 Protoporphyrinate](/img/structure/B1241031.png)
Protoporphyrinate
Übersicht
Beschreibung
Protoporphyrinate is a member of protoporphyrins. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a protoporphyrin.
Wissenschaftliche Forschungsanwendungen
Neurological Dysfunction in End-Stage Protoporphyrinic Liver Disease
Protoporphyrinate's role in medical research extends to its association with neurological dysfunction in end-stage liver disease caused by protoporphyria, a genetic disorder. This compound accumulation in such conditions has been linked to symptoms resembling neurological crises, indicating a potential neurotoxic effect when levels are excessively high (Rank, Carithers, & Bloomer, 1993).
Liver Transplantation and this compound Overproduction
Liver transplantation in protoporphyria cases, characterized by overproduction of this compound, has been studied for its efficacy in reducing skin photosensitivity and erythrocyte protoporphyrin levels. These findings suggest that the liver's role in this compound overproduction might be smaller compared to erythropoietic tissue (Samuel et al., 1988).
5-ALA Research and this compound Applications
5-aminolevulinic acid (5-ALA), a precursor of protoporphyrin IX (PpIX), has been extensively researched for its broad applications in medical research and theranostics. Protoporphyrin IX is emphasized for its sustainability and natural occurrence as a photosensitizer, highlighting the ongoing research directions in this field (Zhou et al., 2022).
Hepatic Disease Management in Protoporphyria
Studies on hepatic disease management in protoporphyria provide insights into the treatment strategies and liver transplantation's role. It's observed that liver transplantation doesn't correct the underlying FECH deficiency, leading to a risk of recurrent liver disease due to continued overproduction of protoporphyrin (Casanova-González et al., 2010).
Non-Human Models of Protoporphyria
Research has also extended to non-human models, like bovine protoporphyria, to understand this disease better. This has provided a valuable model for studying the disease's pathophysiology and potential treatments (Ruth, Schwartz, & Stephenson, 1977).
Sequential Liver and Bone Marrow Transplantation
Innovative approaches like sequential liver and bone marrow transplantation have been explored to treat erythropoietic protoporphyria-related liver failure. This method addresses the overproduction of protoporphyrin by correcting the severe phenotype associated with the disease (Rand et al., 2006).
Eigenschaften
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42)/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFMATRBBQRQBM-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O4-2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.